molecular formula C17H23N7O B12374281 Jak1/tyk2-IN-4

Jak1/tyk2-IN-4

Cat. No.: B12374281
M. Wt: 341.4 g/mol
InChI Key: DPSAEIZXTBZMML-UHFFFAOYSA-N
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Description

Jak1/tyk2-IN-4 is a small molecule inhibitor that targets the Janus kinase 1 (Jak1) and tyrosine kinase 2 (Tyk2) pathways. These pathways are crucial for the signaling of various cytokines and growth factors, which play significant roles in immune response, inflammation, and cell growth. The inhibition of Jak1 and Tyk2 has therapeutic potential in treating autoimmune diseases, inflammatory conditions, and certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Jak1/tyk2-IN-4 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include palladium catalysts, amines, and halogenated compounds. The reaction conditions often involve heating under reflux, inert atmosphere, and specific solvents like dimethylformamide or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency. Quality control measures, including high-performance liquid chromatography and mass spectrometry, ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Jak1/tyk2-IN-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .

Scientific Research Applications

Jak1/tyk2-IN-4 has a wide range of scientific research applications:

Mechanism of Action

Jak1/tyk2-IN-4 exerts its effects by selectively inhibiting the kinase activity of Jak1 and Tyk2. These kinases are involved in the phosphorylation of signal transducers and activators of transcription (STAT) proteins, which regulate gene expression. By blocking Jak1 and Tyk2, this compound prevents the activation of STAT proteins, thereby modulating the immune response and reducing inflammation. The molecular targets include the ATP-binding sites of Jak1 and Tyk2, and the pathways involved are primarily the Jak-STAT signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Tofacitinib: A pan-Jak inhibitor with selectivity towards Jak1, Jak2, and Jak3.

    Ruxolitinib: A selective Jak1 and Jak2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.

    Baricitinib: A Jak1 and Jak2 inhibitor approved for rheumatoid arthritis.

    Deucravacitinib: A selective Tyk2 inhibitor used for psoriasis

Uniqueness

Jak1/tyk2-IN-4 is unique in its dual inhibition of Jak1 and Tyk2, offering a broader therapeutic potential compared to compounds that target only one of these kinases. This dual inhibition allows for more comprehensive modulation of the immune response, making this compound a promising candidate for treating complex diseases involving multiple cytokine pathways .

Properties

Molecular Formula

C17H23N7O

Molecular Weight

341.4 g/mol

IUPAC Name

8-[5-methyl-2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-2,8-diazaspiro[4.5]decan-1-one

InChI

InChI=1S/C17H23N7O/c1-12-9-19-16(21-13-10-20-23(2)11-13)22-14(12)24-7-4-17(5-8-24)3-6-18-15(17)25/h9-11H,3-8H2,1-2H3,(H,18,25)(H,19,21,22)

InChI Key

DPSAEIZXTBZMML-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1N2CCC3(CCNC3=O)CC2)NC4=CN(N=C4)C

Origin of Product

United States

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